molecular formula C12H10F2O2 B6194650 2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2694728-17-9

2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6194650
CAS No.: 2694728-17-9
M. Wt: 224.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H10F2O2 and its molecular weight is 224.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves the introduction of a fluorine atom at the 2-position of bicyclo[1.1.1]pentane, followed by the addition of a carboxylic acid group at the 1-position. The 3-fluorophenyl group is then introduced at the 3-position through a Friedel-Crafts acylation reaction. The final step involves the introduction of a second fluorine atom at the 2-position of the phenyl group using a nucleophilic substitution reaction.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "2-fluorobicyclo[1.1.1]pentane", "Acetic anhydride", "3-fluorobenzoyl chloride", "Sodium fluoride", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Petroleum ether", "Water" ], "Reaction": [ "Step 1: Bicyclo[1.1.1]pentane is reacted with sodium fluoride in methanol to introduce a fluorine atom at the 2-position, yielding 2-fluorobicyclo[1.1.1]pentane.", "Step 2: 2-fluorobicyclo[1.1.1]pentane is then reacted with acetic anhydride in the presence of sodium acetate to introduce a carboxylic acid group at the 1-position, yielding 2-fluoro-1-acetylbicyclo[1.1.1]pentane.", "Step 3: 2-fluoro-1-acetylbicyclo[1.1.1]pentane is then reacted with 3-fluorobenzoyl chloride in the presence of aluminum chloride as a catalyst to introduce the 3-fluorophenyl group at the 3-position through a Friedel-Crafts acylation reaction, yielding 2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentan-1-one.", "Step 4: The final step involves the introduction of a second fluorine atom at the 2-position of the phenyl group using a nucleophilic substitution reaction. 2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentan-1-one is reacted with sodium fluoride in ethanol to yield 2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid." ] }

CAS No.

2694728-17-9

Molecular Formula

C12H10F2O2

Molecular Weight

224.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.